N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide
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Overview
Description
N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring system substituted with a carboxamide group and a pyrrole moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized using the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron (III) chloride.
Attachment of the Pyrrole Moiety to Isoquinoline: The pyrrole moiety is then attached to the isoquinoline ring through a nucleophilic substitution reaction. This step involves the reaction of the pyrrole with an appropriate isoquinoline derivative under basic conditions.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group at the 5-position of the isoquinoline ring. This can be achieved through the reaction of the isoquinoline derivative with an appropriate amide-forming reagent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells.
Comparison with Similar Compounds
- N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylindole-5-carboxamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Comparison: N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide is unique due to its specific substitution pattern and the presence of both isoquinoline and pyrrole moieties. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the isoquinoline ring may enhance its ability to interact with certain biological targets, while the pyrrole moiety can contribute to its reactivity in chemical reactions .
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]isoquinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-9-3-5-13(19)11-18-16(20)15-6-2-4-12-10-17-8-7-14(12)15/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYERSRYSSBQQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2=CC=CC3=C2C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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